Benzo[d]thiazol-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, a polymer containing a benzothiazole moiety was synthesized via a palladium-catalyzed Heck coupling reaction .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Scientific Research Applications
Anti-Mycobacterial Properties
The compound has been identified as a promising anti-mycobacterial chemotype. Studies revealed that 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showed significant anti-tubercular activity against Mycobacterium tuberculosis, with low cytotoxicity, suggesting a potential therapeutic index for treating tuberculosis (Pancholia et al., 2016).
Antimicrobial Activity
A study on pyridine derivatives, including benzo[d]thiazol-2-yl compounds, demonstrated variable and modest antimicrobial activity against several bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Anticancer and Analgesic Properties
Novel benzodifuranyl, thiazolopyrimidines, and other related compounds were found to be effective as anti-inflammatory and analgesic agents. Some of these compounds showed significant COX-2 inhibitory activity, which is often associated with cancer therapies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Evaluation
In another study, 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety were synthesized and evaluated for their antitumor activities against various cancer cells. Some compounds displayed moderate to strong antitumor activities, particularly against prostate cancer cells (Li et al., 2020).
Mechanism of Action
Target of Action
They have been studied for their potential as antimicrobial, antitubercular, and antitumor agents .
Mode of Action
The mode of action of benzo[d]thiazole compounds often involves interactions with various enzymes and receptors. For example, some benzo[d]thiazole derivatives have been found to inhibit topoisomerase I, an enzyme involved in DNA replication .
Biochemical Pathways
Benzo[d]thiazole compounds have been found to affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
Benzo[d]thiazole compounds have been found to induce cell apoptosis in some cancer cell lines .
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5OS/c18-17(19,20)13-9-14(22-10-21-13)24-5-7-25(8-6-24)16(26)15-23-11-3-1-2-4-12(11)27-15/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSDBVBWGROCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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